![molecular formula C23H27N3O4S B384219 5-(3,4-dimetoxi-fenil)-2-etilsulfanil-8,8-dimetil-5,7,9,10-tetrahidro-1H-pirimido[4,5-b]quinolina-4,6-diona CAS No. 537044-42-1](/img/structure/B384219.png)

5-(3,4-dimetoxi-fenil)-2-etilsulfanil-8,8-dimetil-5,7,9,10-tetrahidro-1H-pirimido[4,5-b]quinolina-4,6-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

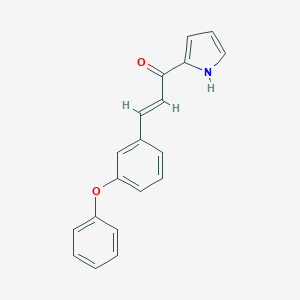

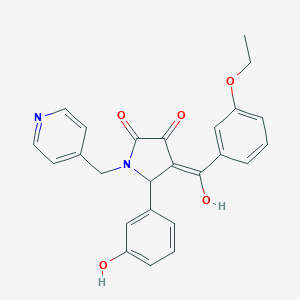

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.5g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

Este compuesto se puede utilizar en el acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. El éxito de esta reacción se origina en una combinación de condiciones de reacción excepcionalmente suaves y tolerantes a grupos funcionales, con un reactivo organoboro relativamente estable, fácil de preparar y generalmente benigno para el medio ambiente .

Actividad Antitumoral

El compuesto ha mostrado una actividad antitumoral significativa. En particular, los compuestos 4b y 10f, que son derivados del compuesto, demostraron una actividad antitumoral de amplio espectro significativa contra la mayoría de las líneas celulares tumorales del subpanel probadas .

Agentes antioxidantes

El compuesto y sus derivados se han evaluado como agentes antioxidantes, en comparación con el ácido ascórbico como fármaco de referencia .

Acoplamiento oxidativo C–H/C–H catalizado por Pd

El compuesto se puede utilizar en la preparación de una serie de 5-alquilo a través de acoplamiento oxidativo C–H/C–H catalizado por Pd, un nuevo método de homopolmerización simple, suave, económico en átomos .

Mecanismo De Acción

Target of Action

It’s known that pyrimidoquinoline derivatives, to which this compound belongs, have been found to possess anticancer , antibacterial , anti-inflammatory , and antioxidant activities . The specific targets would depend on the disease condition being treated.

Mode of Action

It’s known that the type and degree of substitution of both the quinoline and the pyrimidine ring systems have profound effects on the biological activity of a given substrate .

Result of Action

It’s known that some pyrimidoquinoline derivatives have shown potential toxicological properties .

Análisis Bioquímico

Biochemical Properties

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione: plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are crucial in cell signaling and DNA repair mechanisms . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects such as apoptosis and cell cycle arrest .

Cellular Effects

The effects of 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and A549 by promoting cell cycle arrest and DNA damage . Additionally, it influences cell signaling pathways by inhibiting tyrosine kinases, which play a pivotal role in cell proliferation and survival . The compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, inhibiting their activity and leading to the accumulation of DNA damage and cell cycle arrest . The compound also modulates gene expression by affecting the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways influence the compound’s overall efficacy and toxicity profile .

Transport and Distribution

Within cells and tissues, 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature facilitates its accumulation in lipid-rich tissues, enhancing its bioavailability . Additionally, specific transporters may facilitate its uptake into cells, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization enhances the compound’s ability to induce DNA damage and modulate gene expression .

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-6-31-22-25-20-19(21(28)26-22)17(12-7-8-15(29-4)16(9-12)30-5)18-13(24-20)10-23(2,3)11-14(18)27/h7-9,17H,6,10-11H2,1-5H3,(H2,24,25,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSOLYLEDFKZJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis(2-cyanoethyl)-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384138.png)

![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)

![1-[1,1'-biphenyl]-4-yl-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384143.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)

![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B384149.png)

![Ethyl 4-methyl-2-[[2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B384153.png)

![4-methoxy-9-methyl-N-(2-methylphenyl)-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384154.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B384155.png)

![(4E)-5-(furan-2-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B384158.png)